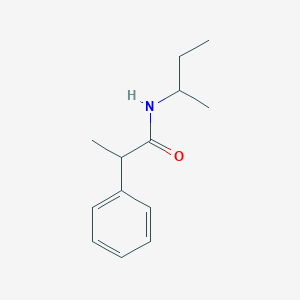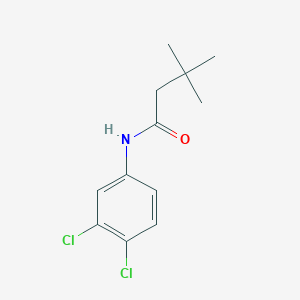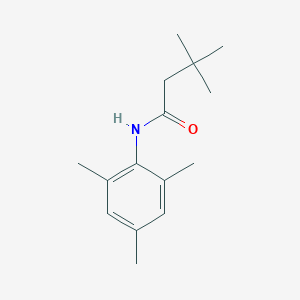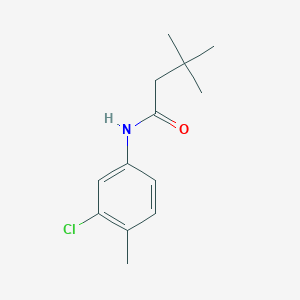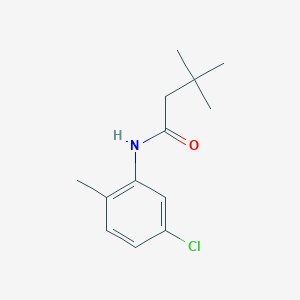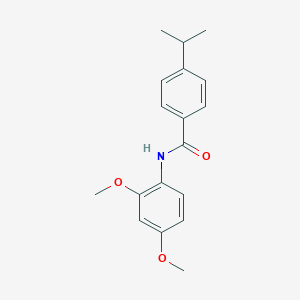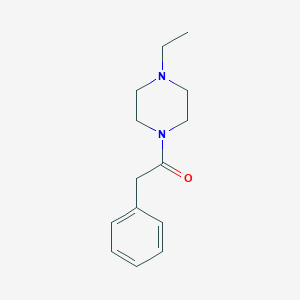![molecular formula C14H14N4S B253298 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiadiazine derivatives and has been shown to have a significant effect on various biological processes.
Mechanism of Action
The mechanism of action of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors involves the inhibition of the glycogen synthase kinase-3 (3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine) enzyme. This enzyme plays a critical role in various biological processes, including the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. By inhibiting 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, these inhibitors can affect these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have various biochemical and physiological effects on cells and organisms. These effects include the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential therapeutic applications and their ability to affect various biological processes. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors are relatively easy to synthesize and can be obtained in large quantities.
The limitations of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential toxicity and the need for further research to fully understand their mechanisms of action. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors may have off-target effects, which can complicate their use in lab experiments.
Future Directions
There are several future directions for the study of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors. These include the development of more potent and selective inhibitors, the identification of new therapeutic applications, and the investigation of their mechanisms of action. Additionally, future research should focus on the potential toxicity and off-target effects of these inhibitors to ensure their safety and efficacy in clinical settings.
Conclusion
In conclusion, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, or 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitor, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This inhibitor has been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. While there are some limitations to the use of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments, their potential therapeutic applications make them a promising area for future research.
Synthesis Methods
The synthesis of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by the reaction with hydrazine hydrate and an appropriate acid chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been extensively studied in scientific research due to their potential therapeutic applications. These inhibitors have been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
Product Name |
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine |
|---|---|
Molecular Formula |
C14H14N4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine |
InChI |
InChI=1S/C14H14N4S/c1-2-6-10(7-3-1)13-15-16-14-18(13)17-11-8-4-5-9-12(11)19-14/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
YAZGSJGQUPXIAC-UHFFFAOYSA-N |
SMILES |
C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



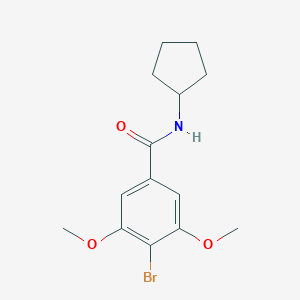
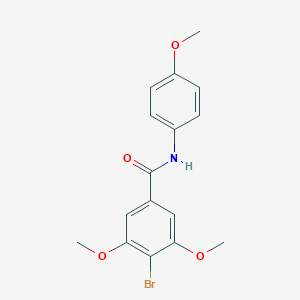

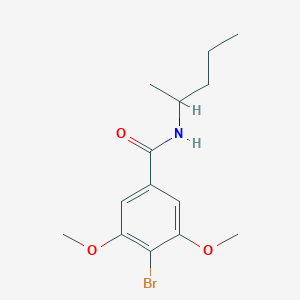
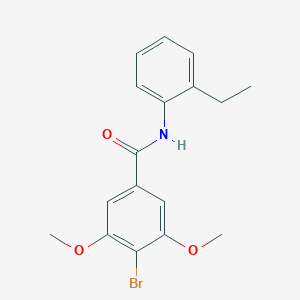
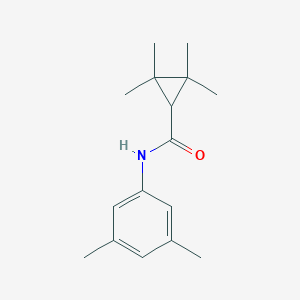
![1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B253232.png)
